molecular formula C15H20N4O3S B5334299 ETHYL 2-({1-ETHYL-4-[(Z)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-1,5-DIHYDRO-4H-IMIDAZOL-2-YL}SULFANYL)ACETATE

ETHYL 2-({1-ETHYL-4-[(Z)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-1,5-DIHYDRO-4H-IMIDAZOL-2-YL}SULFANYL)ACETATE

Cat. No.: B5334299
M. Wt: 336.4 g/mol
InChI Key: OPDKGLFHHPDHDI-GHXNOFRVSA-N
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Description

ETHYL 2-({1-ETHYL-4-[(Z)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-1,5-DIHYDRO-4H-IMIDAZOL-2-YL}SULFANYL)ACETATE is a complex organic compound featuring a combination of imidazole and pyrazole rings These heterocyclic structures are known for their significant roles in various biological and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-({1-ETHYL-4-[(Z)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-1,5-DIHYDRO-4H-IMIDAZOL-2-YL}SULFANYL)ACETATE typically involves multi-step organic reactions. The process begins with the formation of the imidazole and pyrazole rings, followed by their subsequent functionalization and coupling. Common reagents include ethyl acetate, sulfur-containing compounds, and various catalysts to facilitate the reactions. Specific conditions such as temperature, pressure, and solvent choice are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale batch or continuous flow processes. These methods ensure consistent quality and efficiency. Advanced techniques such as automated synthesis and high-throughput screening may be employed to streamline production and reduce costs.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-({1-ETHYL-4-[(Z)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-1,5-DIHYDRO-4H-IMIDAZOL-2-YL}SULFANYL)ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert ketone groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions are tailored to the specific transformation desired, often involving controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for therapeutic applications, including anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ETHYL 2-({1-ETHYL-4-[(Z)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-1,5-DIHYDRO-4H-IMIDAZOL-2-YL}SULFANYL)ACETATE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and interactions involved.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-({1-ETHYL-4-[(Z)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-1,5-DIHYDRO-4H-IMIDAZOL-2-YL}SULFANYL)ACETATE: shares similarities with other imidazole and pyrazole derivatives.

    Imidazole Derivatives: Compounds like metronidazole and omeprazole, known for their antimicrobial and antiulcer activities.

    Pyrazole Derivatives: Compounds such as celecoxib and rimonabant, used as anti-inflammatory and anti-obesity agents.

Uniqueness

The uniqueness of this compound lies in its combined imidazole and pyrazole structure, which may confer distinct biological activities and chemical reactivity compared to other compounds.

Properties

IUPAC Name

ethyl 2-[(4Z)-1-ethyl-4-[(1-ethylpyrazol-4-yl)methylidene]-5-oxoimidazol-2-yl]sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3S/c1-4-18-9-11(8-16-18)7-12-14(21)19(5-2)15(17-12)23-10-13(20)22-6-3/h7-9H,4-6,10H2,1-3H3/b12-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPDKGLFHHPDHDI-GHXNOFRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C=C2C(=O)N(C(=N2)SCC(=O)OCC)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C=N1)/C=C\2/C(=O)N(C(=N2)SCC(=O)OCC)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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